

An In-depth Technical Guide to the Mal-PEG36-NHS Ester Spacer Arm

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Compound of Interest

Compound Name: Mal-PEG36-NHS ester

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the **Mal-PEG36-NHS ester**, a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs.^[1] This document details its physicochemical properties, spacer arm length, and provides detailed experimental protocols for its application.

Core Concepts and Properties

The **Mal-PEG36-NHS ester** is a valuable tool in bioconjugation due to its discrete polyethylene glycol (PEG) spacer and its two distinct reactive groups: a maleimide and an N-hydroxysuccinimide (NHS) ester.^{[2][3]} The maleimide group specifically reacts with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins, to form stable thioether bonds.^[4] The NHS ester group reacts with primary amines, such as the side chain of lysine residues or the N-terminus of a protein, to form stable amide bonds.^[4]

The PEG spacer, consisting of 36 ethylene glycol units, imparts several advantageous properties to the linker and the resulting conjugate. It significantly increases hydrophilicity and solubility in aqueous solutions, which can prevent aggregation of the conjugated biomolecules. Furthermore, the long and flexible PEG chain provides spatial separation between the conjugated molecules, minimizing steric hindrance and helping to preserve their biological activity.

Quantitative Data Summary

The following table summarizes the key quantitative data for the **Mal-PEG36-NHS ester**, compiled from various sources.

Property	Value	Source(s)
Spacer Arm Length	~139.7 Å (Angstroms)	
Spacer Arm Atoms	118 atoms	
Molecular Weight	~1923.18 g/mol	
Chemical Formula	C ₈₆ H ₁₅₉ N ₃ O ₄₃	
PEG Units	36	
Purity	>95%	
Solubility	Soluble in DMSO, DMF, Acetonitrile, Dichloromethane	
Storage Conditions	-20°C, desiccated	

Experimental Protocols

The use of **Mal-PEG36-NHS ester** typically involves a two-step sequential conjugation to ensure specificity. First, the more labile NHS ester is reacted with an amine-containing molecule, followed by the reaction of the more stable maleimide group with a sulfhydryl-containing molecule.

Materials Required:

- **Mal-PEG36-NHS ester**
- Amine-containing protein (e.g., antibody)
- Sulfhydryl-containing molecule (e.g., drug, peptide, or another protein)
- Reaction Buffers:

- Amine Reaction Buffer: Phosphate-buffered saline (PBS) or borate buffer, pH 7.2-8.5. Avoid buffers containing primary amines like Tris.
- Sulfhydryl Reaction Buffer: Phosphate buffer, pH 6.5-7.5. The addition of EDTA (1-5 mM) can help prevent disulfide bond formation.
- Anhydrous organic solvent (e.g., Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF))
- Quenching Reagent (e.g., Tris buffer or glycine)
- Purification System (e.g., desalting columns, dialysis cassettes, or size-exclusion chromatography)

Detailed Two-Step Conjugation Protocol:

Step 1: Reaction of NHS Ester with an Amine-Containing Protein (e.g., Antibody)

- Preparation of Reagents:
 - Equilibrate the vial of **Mal-PEG36-NHS ester** to room temperature before opening to prevent moisture condensation.
 - Prepare a stock solution of the **Mal-PEG36-NHS ester** (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use. Do not store the reconstituted reagent.
 - Prepare the amine-containing protein in the Amine Reaction Buffer at a concentration of 1-10 mg/mL.
- NHS Ester Reaction:
 - Add a 5- to 20-fold molar excess of the **Mal-PEG36-NHS ester** stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to maintain protein solubility.
 - Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
- Removal of Excess Linker:

- Immediately following the incubation, remove the unreacted **Mal-PEG36-NHS ester** using a desalting column or through dialysis against the Sulfhydryl Reaction Buffer. This step is critical to prevent the NHS ester from reacting with any primary amines on the second molecule.

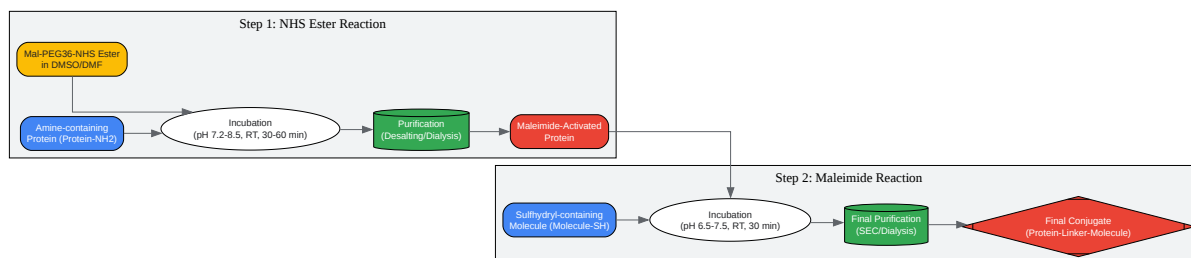
Step 2: Reaction of Maleimide with a Sulfhydryl-Containing Molecule

- Preparation of the Sulfhydryl-Containing Molecule:
 - Ensure the sulfhydryl-containing molecule is prepared and ready for conjugation. If the sulfhydryls are not readily available (e.g., in the form of disulfides), they may need to be reduced using a reagent like DTT or TCEP, followed by removal of the reducing agent.
- Maleimide Reaction:
 - Combine the maleimide-activated protein from Step 1 with the sulfhydryl-containing molecule in the Sulfhydryl Reaction Buffer. The molar ratio should be optimized based on the desired final conjugate.
 - Incubate the reaction for 30 minutes at room temperature or for 2 hours at 4°C.
- Quenching and Purification:
 - (Optional) Quench any unreacted maleimide groups by adding a small molecule thiol like cysteine or β -mercaptoethanol.
 - Purify the final conjugate to remove any unreacted molecules and byproducts using an appropriate method such as size-exclusion chromatography or dialysis.

Visualizations

Experimental Workflow for Bioconjugation

The following diagram illustrates the sequential two-step reaction workflow for conjugating an amine-containing protein to a sulfhydryl-containing molecule using **Mal-PEG36-NHS ester**.

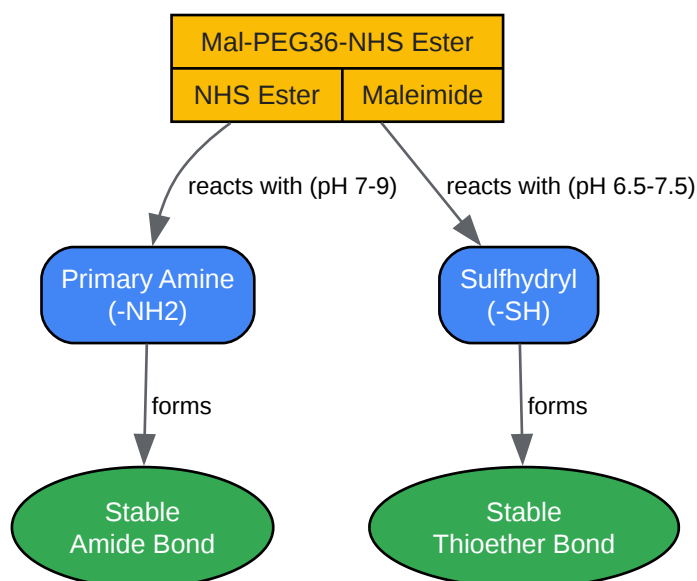


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Bioconjugation workflow using **Mal-PEG36-NHS ester**.

Logical Relationship of Reactive Groups

This diagram illustrates the reaction specificity of the **Mal-PEG36-NHS ester**'s functional groups.



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Reaction specificity of **Mal-PEG36-NHS ester**.

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